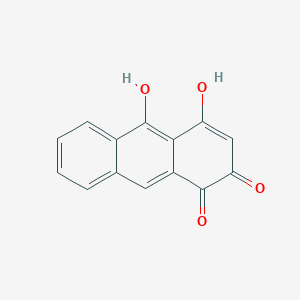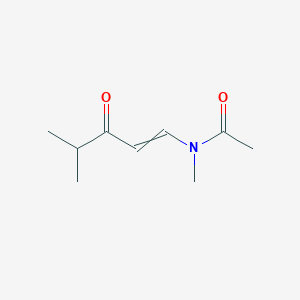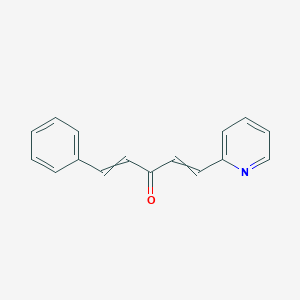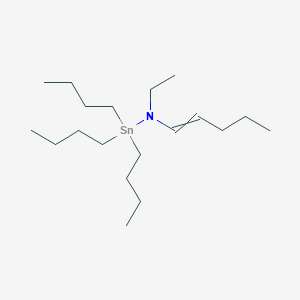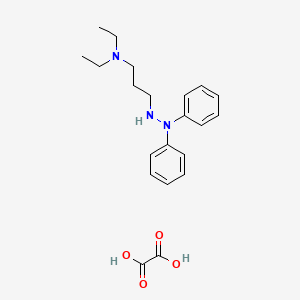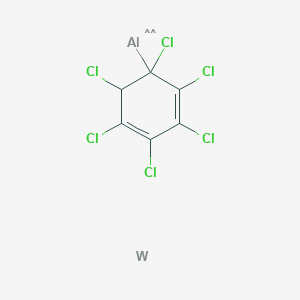![molecular formula C14H19NO3 B14589803 Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]- CAS No. 61564-10-1](/img/structure/B14589803.png)
Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]- is an organic compound with the molecular formula C14H19NO4 It is a derivative of acetamide and is characterized by the presence of an acetyloxy group attached to a propyl chain, which is further connected to a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]- typically involves the acetylation of the corresponding amine precursor. The reaction conditions often include the use of acetic anhydride or acetyl chloride as the acetylating agents, in the presence of a base such as pyridine to neutralize the generated acid. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and as a plasticizer in various industrial applications.
Wirkmechanismus
The mechanism of action of Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in further biochemical reactions. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-: This compound has a similar acetyloxy group but differs in the position and nature of the substituents on the phenyl ring.
N,N-Dimethylacetamide (DMA): A widely used solvent, DMA lacks the acetyloxy group and has different chemical properties.
Uniqueness
Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
61564-10-1 |
|---|---|
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
1-(2-acetamido-4-methylphenyl)propan-2-yl acetate |
InChI |
InChI=1S/C14H19NO3/c1-9-5-6-13(8-10(2)18-12(4)17)14(7-9)15-11(3)16/h5-7,10H,8H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
YJJGXBFCMNCRPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CC(C)OC(=O)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



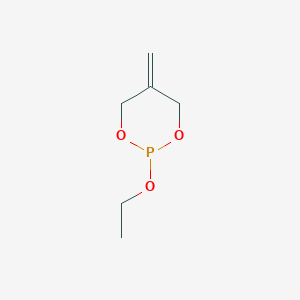
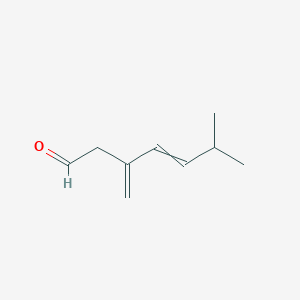
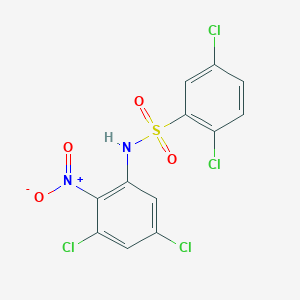
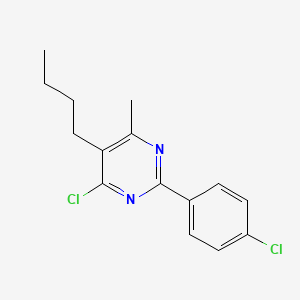
propanedioate](/img/structure/B14589763.png)
